
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3FO. This compound is of interest due to its unique chemical structure, which includes both chlorine and fluorine atoms attached to a phenyl ring, as well as a hydroxyl group. It is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanone, while reduction can produce 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethane.
Scientific Research Applications
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-chloro-3-fluorophenyl)ethanol
- 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H6Cl3FO |
|---|---|
Molecular Weight |
243.5 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl3FO/c9-5-3-4(1-2-6(5)12)7(13)8(10)11/h1-3,7-8,13H |
InChI Key |
OHSKIUZUXBMYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



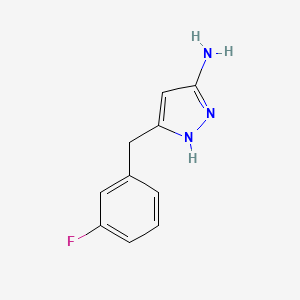
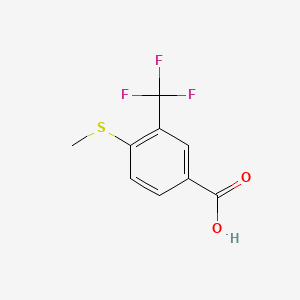
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
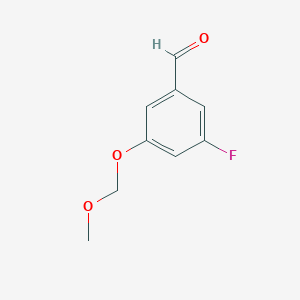
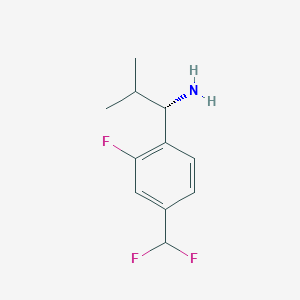
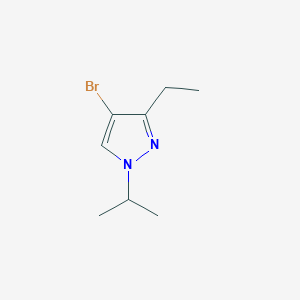

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)




